molecular formula C7H10N2O2S2 B2765300 Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 7052-21-3

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B2765300
CAS No.: 7052-21-3
M. Wt: 218.29
InChI Key: ZEAFXGPUYCXZCM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a sulfur and nitrogen-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-3-methyl-3-oxopropanoate with carbon disulfide and an appropriate amine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Reaction Conditions:

    Reagents: Ethyl 2-amino-3-methyl-3-oxopropanoate, carbon disulfide, amine

    Solvent: Typically ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Base such as sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Various substituted thiazole derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate exerts its effects depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, disrupting normal cellular processes. The thiazole ring can bind to metal ions or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can be compared to other thiazole derivatives such as:

  • Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of substituents in this compound makes it particularly interesting for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9(2)7(12)13-4/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAFXGPUYCXZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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